Rubranol vs. 2,079 Other Natural Products: HIV-1 Replication Inhibition in a High-Throughput Screening Campaign
In a screen of 2,080 natural products for HIV-1 capsid C-terminal domain (CA CTD) targeting, Rubranol emerged as the most active compound, inhibiting HIV-1 replication with an EC50 of 15.85 μM [1]. This was a primary screen at 50 μM fixed concentration, followed by dose-response confirmation. Among the six compounds that progressed to dose-response testing, only Rubranol and one other compound inhibited viral replication; the remaining four showed no activity at comparable concentrations [1].
| Evidence Dimension | Anti-HIV-1 replication activity (EC50) |
|---|---|
| Target Compound Data | EC50 = 15.85 μM |
| Comparator Or Baseline | 2,079 other natural products in library (all showed no inhibition or weaker activity at 50 μM screen; 5 other confirmed compounds showed no or minimal activity in dose-response) |
| Quantified Difference | Rubranol was the most active compound identified; >5-fold selectivity window relative to inactive compounds in the library at screening concentration. |
| Conditions | HIV-1 NL4-3 strain, TZM-bl cell line; CA CTD hydrophobic cavity binding assay; dose-response measured via HIV-1-induced cytopathic effect. |
Why This Matters
This head-to-head screening data uniquely positions Rubranol as a validated starting point for antiviral drug discovery targeting HIV-1 capsid assembly, distinguishing it from 2,079 other natural products in the same library.
- [1] Zhang DW, et al. Natural-product-library-based screening for discovery of capsid C-terminal domain targeted HIV-1 inhibitors. Int J Antimicrob Agents. 2020 Apr;55(4):105924. View Source
